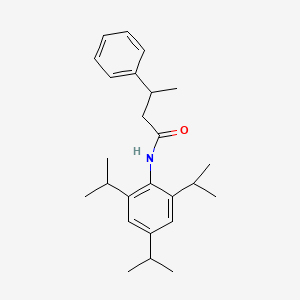![molecular formula C25H32N2 B4934936 (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine, also known as N-ethyl-2-(4-ethylcyclohexyl)-N-(2-methylphenyl)-3-(1H-indol-3-yl)propan-1-amine, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves its interaction with the serotonin and dopamine receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. Additionally, it has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in regulating reward and motivation. These interactions result in the modulation of neurotransmitter release and synaptic plasticity, which may underlie the compound's therapeutic effects.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival. These effects suggest that this compound may have potential applications in the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine in lab experiments include its high selectivity and potency at the serotonin and dopamine receptors, as well as its ability to modulate neurotransmitter release and synaptic plasticity. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise, as well as its potential for off-target effects and toxicity at high doses.
Future Directions
There are several future directions for the research of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine. One direction is to investigate its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its interactions with other neurotransmitter systems and the downstream signaling pathways involved. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective approaches for producing this compound.
Synthesis Methods
The synthesis of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of 2-bromo-1-(4-ethylcyclohexyl)ethan-1-one, which is then reacted with 2-methyl-1-phenyl-1H-indole-3-carbaldehyde to form the desired intermediate. The final step involves the reduction of the intermediate with sodium borohydride to yield the target compound. The synthesis method has been optimized to produce high yields of pure compound.
Scientific Research Applications
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have potential applications in scientific research. It has been shown to modulate the activity of the serotonin and dopamine receptors in the brain, which are involved in regulating mood, behavior, and cognition. This compound has been used in studies investigating the role of these receptors in various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, it has been found to have potential therapeutic effects in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1-phenylindol-3-yl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2/c1-3-20-13-15-21(16-14-20)26-18-17-23-19(2)27(22-9-5-4-6-10-22)25-12-8-7-11-24(23)25/h4-12,20-21,26H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUPEBKUKKMAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)

![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)